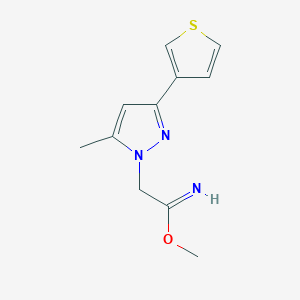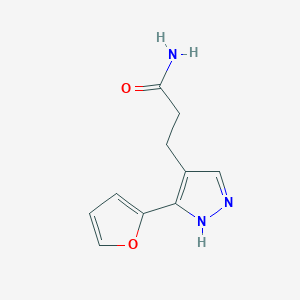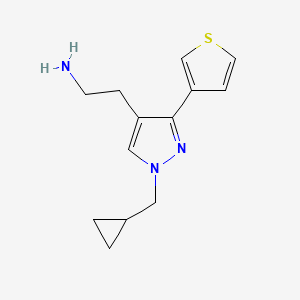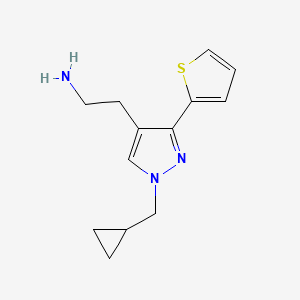
1,1-ジフルオロエチル)-ピペリジン-1-イル)プロパン-1-アミン
説明
“3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine” is a chemical compound with the molecular formula C10H20F2N2 . It is not intended for human or veterinary use and is typically used for pharmaceutical testing .
Molecular Structure Analysis
The molecular weight of “3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine” is 206.28 g/mol . The InChI code for this compound is 1S/C8H16F2N2.2ClH/c1-6(11)8(9,10)7-3-2-4-12-5-7;;/h6-7,12H,2-5,11H2,1H3;2*1H .科学的研究の応用
新規医薬品の合成
1,1-ジフルオロエチル)-ピペリジン-1-イル)プロパン-1-アミンを含むピペリジン誘導体は、新しい医薬品化合物の合成において非常に重要です。 それらは、幅広い生物活性を実現する多様な化学構造により、医薬品の構築における構成要素として役立ちます .
生物活性調節
化合物の構造は、生物活性を調節する上で重要です。 それは、さまざまな生物学的標的に作用する分子を作成するために使用でき、潜在的に疾患の新しい治療法の開発につながります .
薬理学的研究
薬理学的研究では、このピペリジン誘導体は、新しい薬物の構造活性相関(SAR)を研究するために使用されます。 構造変化が薬理活性にどのように影響するかを理解することは、創薬に不可欠です .
化学基準物質
1,1-ジフルオロエチル)-ピペリジン-1-イル)プロパン-1-アミン: は、医薬品試験において化学基準物質として使用され、分析方法の正確性と一貫性を保証します .
創薬
ピペリジン核は、多くの治療薬に共通の特徴です。 この化合物は、創薬プログラムで、標的酵素や受容体に潜在的な阻害効果を持つ新しい分子を作成するために使用できます .
高度な合成技術
ピペリジン誘導体の合成技術の最近の進歩は、1,1-ジフルオロエチル)-ピペリジン-1-イル)プロパン-1-アミンのような化合物の重要性を強調しています。 それらは、さまざまなピペリジン誘導体を形成する分子内および分子間反応で使用され、次に薬理学的用途についてスクリーニングされます .
生化学分析
Biochemical Properties
3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, piperidine derivatives, including 3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine, have been shown to exhibit anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic activities . These interactions are primarily due to the compound’s ability to bind to specific enzymes and proteins, altering their activity and leading to various biochemical effects.
Cellular Effects
The effects of 3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine on cellular processes are profound. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Piperidine derivatives have been found to exhibit cytotoxic activity against various cell lines, including human liver, breast, and colon cells . The compound’s ability to modulate these cellular processes makes it a potential candidate for therapeutic applications.
Molecular Mechanism
At the molecular level, 3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, piperidine derivatives have been shown to inhibit cholinesterase enzymes and target beta-secretase enzymes . These interactions result in significant biochemical and cellular changes, contributing to the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine change over time The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function
Dosage Effects in Animal Models
The effects of 3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Piperidine derivatives have been shown to have a dose-dependent impact on biological systems, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, fluorinated piperidine derivatives have been studied for their impact on enzyme activity and metabolic pathways . These interactions are crucial for understanding the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of 3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation. Studies on similar piperidine derivatives have shown that fluorination can significantly influence the compound’s pharmacokinetic properties .
Subcellular Localization
The subcellular localization of 3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular distribution is essential for elucidating its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
3-[3-(1,1-difluoroethyl)piperidin-1-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20F2N2/c1-10(11,12)9-4-2-6-14(8-9)7-3-5-13/h9H,2-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYJJQFXEORTOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)CCCN)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1-Ethyl-3-(piperidin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1490987.png)
![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1490988.png)

